5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide.
Preparation Methods
The synthesis of 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then converted into the desired compound through a series of reactions involving triethyl phosphite and other reagents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide include other 2-furanilides and benzimidazole derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example, 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide is another compound with a similar core structure but different substituents, leading to distinct properties and applications .
Properties
Molecular Formula |
C15H14BrN3O2 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-bromo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H14BrN3O2/c1-8(2)14-18-10-4-3-9(7-11(10)19-14)17-15(20)12-5-6-13(16)21-12/h3-8H,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
PWUFYZKKEQVLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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